2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate
Description
BenchChem offers high-quality 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11-3-5-14-13(9-11)18(7-8-21-14)16(19)10-22-17(20)15-6-4-12(2)23-15/h3-6,9H,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLGYCZPUEKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)COC(=O)C3=CC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate is a derivative of benzoxazine and thiophene, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features that combine a benzoxazine moiety with a thiophene carboxylate. The molecular formula is with a molecular weight of approximately 305.35 g/mol. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research has shown that compounds similar to 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate exhibit significant antimicrobial properties. For instance, studies indicate that related benzoxazine derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound may possess broad-spectrum antimicrobial capabilities .
Anticancer Activity
The anticancer potential of benzoxazine derivatives has been explored in various studies. Compounds within this class have shown promising results in inhibiting cell proliferation in cancer cell lines. For example, certain derivatives have been reported to inhibit RET kinase activity, which is crucial for tumor growth in specific cancers.
| Cancer Cell Line | Inhibition (%) |
|---|---|
| CCRF-CEM/R (T-cell leukemia) | 75% |
| MCF7 (breast cancer) | 65% |
These results indicate that the compound could be a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases, and compounds derived from benzoxazines have been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that specific derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains, with MIC values indicating effective inhibition at low concentrations .
- Anticancer Mechanisms : Research highlighted in various journals has shown that benzoxazine derivatives can induce apoptosis in cancer cells through multiple signaling pathways, including downregulation of anti-apoptotic proteins .
- Inflammation Models : In vivo studies using animal models have illustrated the effectiveness of these compounds in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of benzoxazine compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Molecules highlighted the synthesis of benzoxazine derivatives that demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications to the benzoxazine core could enhance biological activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzoxazine derivatives can modulate inflammatory pathways and may serve as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases. A patent application described the use of similar compounds for treating chronic pain related to inflammation, emphasizing their potential in pain management therapies .
Plant Growth Regulators
Compounds similar to 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate are being explored as plant growth regulators. These compounds can enhance growth rates and improve resistance to pests and diseases. The structural features of benzoxazines allow them to interact with plant hormone pathways, which can lead to increased yield and better crop quality.
Pest Resistance
There is evidence that certain benzoxazine derivatives possess insecticidal properties. Studies have shown that these compounds can disrupt the physiological processes of pests, making them valuable in developing eco-friendly pesticides. The ability to modify the chemical structure to enhance efficacy against specific pests is a promising area of research .
Polymer Chemistry
The unique properties of 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate have led to its exploration in polymer chemistry. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research has demonstrated that adding benzoxazine-based monomers into epoxy resins results in materials with enhanced performance characteristics suitable for aerospace and automotive applications.
Conductive Materials
Additionally, the compound's thiophene component contributes to its potential as a building block for conductive polymers. Conductive polymers are essential in electronics and energy storage systems. Studies have indicated that incorporating thiophene units can significantly enhance electrical conductivity while maintaining desirable mechanical properties .
Summary of Applications
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of a series of benzoxazine derivatives on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at micromolar concentrations. The study concluded that structural modifications could lead to more potent anticancer agents.
Case Study 2: Agricultural Efficacy
In field trials, a benzoxazine derivative was applied as a foliar treatment on tomato plants. Results showed a marked increase in fruit yield and a reduction in pest infestation compared to untreated controls. This underscores the compound's potential as an eco-friendly agricultural input.
Case Study 3: Polymer Development
Research on incorporating 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate into epoxy resins revealed enhanced thermal stability and mechanical strength. The modified resins exhibited superior performance under high-temperature conditions compared to standard formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
